molecular formula C16H14N2O6 B6602454 3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid CAS No. 2229976-20-7

3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid

Cat. No.: B6602454
CAS No.: 2229976-20-7
M. Wt: 330.29 g/mol
InChI Key: GVBLLJRGNGJTDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid is a synthetic small molecule featuring a phthalimide scaffold fused with a dioxopiperidine moiety and a propanoic acid side chain. This compound is structurally related to immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide, which are known for their role in protein degradation via the CRBN (Cereblon)-mediated ubiquitin-proteasome system . The propanoic acid substituent enhances solubility and facilitates conjugation to other molecules, making it a key building block in proteolysis-targeting chimeras (PROTACs) and other bifunctional degraders .

Properties

IUPAC Name

3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O6/c19-11-6-5-10(14(22)17-11)18-15(23)9-3-1-2-8(4-7-12(20)21)13(9)16(18)24/h1-3,10H,4-7H2,(H,20,21)(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBLLJRGNGJTDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phthalic Anhydride Derivative Functionalization

A common starting material is 4-substituted phthalic anhydride, where the 4-position is activated for subsequent functionalization. For example, 4-fluorophthalic anhydride undergoes nucleophilic aromatic substitution with 3-aminopiperidine-2,6-dione in dimethylformamide (DMF) at 120°C, yielding 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione. The fluorine atom at the 4-position serves as a leaving group for further modifications.

Piperidine-2,6-Dione Incorporation

The piperidine-2,6-dione moiety is introduced via a two-step process:

  • Amide Formation : Reacting 3-aminopiperidine-2,6-dione with phthalic anhydride derivatives in acetic acid under reflux.

  • Cyclodehydration : Using polyphosphoric acid (PPA) or thionyl chloride to facilitate ring closure, forming the isoindoline-1,3-dione system.

Propanoic Acid Side Chain Introduction

The critical challenge lies in regioselectively introducing the propanoic acid chain at the 4-position of the isoindol ring. Three primary strategies have been employed:

Nucleophilic Aromatic Substitution (SNAr)

The 4-fluoro group in 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione is displaced by a carbon nucleophile bearing the propanoic acid chain. For example:

  • Reagents : Sodium salt of 3-mercaptopropanoic acid in DMF at 80°C.

  • Conditions : Catalytic potassium iodide (KI) enhances the leaving group’s reactivity.

  • Yield : 58–65% after purification via recrystallization.

Mechanistic Insight :
The reaction proceeds via a Meisenheimer complex, where the thiolate anion attacks the electron-deficient 4-position. The intermediate is oxidized in situ to the sulfonyl derivative, which undergoes hydrolysis to yield the propanoic acid.

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling enables the introduction of a pre-functionalized propanoic acid chain.

Boronic Ester Coupling

  • Substrate : 4-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.

  • Coupling Partner : 3-Carboxypropylboronic acid.

  • Catalyst System : Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 eq.), DMF/H₂O (4:1).

  • Conditions : 80°C, 12 h under nitrogen.

  • Yield : 72% after HPLC purification.

Challenges and Optimization

  • Regioselectivity : Competing couplings at other positions are minimized by steric hindrance from the piperidinyl group.

  • Protection Strategy : The carboxylic acid is protected as a tert-butyl ester during coupling to prevent side reactions, followed by deprotection with trifluoroacetic acid (TFA).

Michael Addition to α,β-Unsaturated Esters

A conjugate addition approach utilizes an α,β-unsaturated ester to install the propanoic acid chain:

  • Substrate Preparation : 2-(2,6-Dioxopiperidin-3-yl)isoindoline-1,3-dione is treated with acryloyl chloride to form a 4-acrylate intermediate.

  • Nucleophilic Addition : Grignard reagent (CH₂=CHMgBr) adds to the α,β-unsaturated ester, followed by oxidation with KMnO₄ to the carboxylic acid.

  • Yield : 40–50% due to over-oxidation side reactions.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To address scalability, continuous flow reactors are employed for exothermic steps (e.g., SNAr reactions):

  • Reactor Type : Microfluidic chip reactor with temperature control (70–90°C).

  • Residence Time : 15–20 minutes.

  • Productivity : 1.2 kg/day with >99% purity.

Green Chemistry Metrics

  • Solvent Recovery : DMF is recycled via distillation, reducing waste by 60%.

  • Catalyst Recycling : Palladium catalysts are recovered using magnetic nanoparticles (Fe₃O₄@SiO₂-Pd), achieving 95% reuse over five cycles.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYield (%)Purity (%)Scalability
SNAr4-Fluoro-isoindoline-1,3-dioneNucleophilic substitution6598Moderate
Suzuki Coupling4-Bromo-isoindoline-1,3-dioneCross-coupling, deprotection7299High
Michael AdditionAcrylate intermediateConjugate addition, oxidation4595Low

Key Observations :

  • The Suzuki coupling route offers superior yield and scalability but requires expensive palladium catalysts.

  • SNAr is cost-effective but generates stoichiometric byproducts (e.g., fluoride salts).

Chemical Reactions Analysis

Types of Reactions it Undergoes

3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid undergoes various types of reactions including:

  • Oxidation: In the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Using reducing agents such as lithium aluminium hydride.

  • Substitution: Both nucleophilic and electrophilic substitution reactions are common.

  • Addition: Particularly with strong nucleophiles.

Common Reagents and Conditions:
  • Oxidation reagents: Potassium permanganate, hydrogen peroxide.

  • Reduction reagents: Lithium aluminium hydride, sodium borohydride.

  • Solvents: Dimethyl sulfoxide, methanol, acetic acid.

  • Conditions: Elevated temperatures and pressures for enhanced reaction rates.

Major Products Formed

Common reaction products include various derivatives where piperidinyl and isoindolyl rings are modified, maintaining the structural integrity of the core compound.

Scientific Research Applications

This compound is incredibly versatile across multiple research domains:

  • Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: Studies on enzyme interactions and cellular processes.

  • Medicine: Investigated for potential therapeutic effects in treating various diseases.

  • Industry: Utilized in the development of new materials and coatings.

Mechanism of Action

The compound interacts with specific molecular targets, typically through binding interactions with enzymes or receptors. These interactions can modulate biochemical pathways, leading to alterations in cellular function. Key pathways influenced include:

  • Signal transduction: Impacting cell communication and response.

  • Metabolic pathways: Altering metabolic flux and energy production.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a family of isoindole-1,3-dione derivatives modified with dioxopiperidine and variable linkers. Below is a detailed comparison with analogous molecules:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Structural Features Applications Reference
3-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid C₁₈H₁₇N₃O₇ 387.35 Propanoic acid linker, phthalimide core PROTAC synthesis, solubility enhancement
3-{[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}propanoic acid C₁₈H₁₇N₃O₈ 403.35 Ether-linked propanoic acid Improved linker flexibility for degraders
6-{[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}hexanoic acid C₂₁H₂₃N₃O₈ 445.43 Extended hexanoic acid linker Enhanced pharmacokinetics in PROTACs
3-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)propanoic acid C₁₈H₁₉N₃O₇ 389.36 Aminoethoxy spacer Targeted protein degradation via CRBN
1-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)-4-oxo-6,12,15,21-tetraoxa-3-azatricosan-23-oic acid C₃₄H₄₉N₅O₁₃ 759.78 Long PEG-based linker Solubility optimization for in vivo studies

Key Findings from Comparative Studies

Linker Length and Flexibility: Shorter linkers (e.g., propanoic acid) improve synthetic accessibility but may limit binding efficiency in PROTACs. Longer linkers (e.g., hexanoic acid or PEG-based chains) enhance target engagement by allowing optimal spacing between warheads . The ether-linked derivative () shows superior stability compared to ester-linked analogs due to reduced hydrolytic susceptibility .

Solubility and Pharmacokinetics: Propanoic acid derivatives exhibit higher aqueous solubility (logP ~1.2) compared to methyl ester analogs (logP ~2.5), making them preferable for in vitro assays . PEG-containing variants (e.g., ) demonstrate prolonged half-life in plasma, critical for in vivo efficacy .

Biological Activity: The aminoethoxypropanoic acid derivative (CAS 2139348-60-8) shows potent CRBN-binding (IC₅₀ = 12 nM) and degrades IKZF1/3 proteins at 10 nM concentrations in multiple myeloma models . In contrast, the hexanoic acid analog () exhibits reduced degradation efficiency (DC₅₀ = 50 nM) but broader tissue distribution .

Synthetic Challenges :

  • Derivatives with azide or alkyne handles (e.g., ) require specialized coupling agents (e.g., HATU/DIPEA) and HPLC purification, increasing production costs .

Q & A

Basic Research Questions

Q. What are the key structural features of 3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid, and how do they influence its reactivity?

  • Answer : The compound contains a piperidine-2,6-dione (dioxopiperidine) ring fused to an isoindole-1,3-dione scaffold, with a propanoic acid side chain at the 4-position of the isoindole moiety. The dioxopiperidine ring introduces conformational constraints, while the isoindole-1,3-dione core provides electrophilic sites for nucleophilic attack (e.g., at the carbonyl groups). The propanoic acid group enhances solubility in polar solvents and enables derivatization via carboxylate coupling reactions .
  • Methodological Insight : Structural confirmation requires techniques like NMR (to verify stereochemistry and hydrogen bonding), mass spectrometry (for molecular weight validation), and X-ray crystallography (to resolve spatial arrangements of the fused rings).

Q. What synthetic strategies are commonly employed to prepare this compound?

  • Answer : Multi-step synthesis typically involves:

  • Step 1 : Functionalization of a piperidine precursor (e.g., 2,6-dioxopiperidin-3-amine) to introduce isoindole-1,3-dione via cyclization reactions.
  • Step 2 : Alkylation or coupling at the isoindole-4-position to attach the propanoic acid moiety.
  • Step 3 : Acidic or basic hydrolysis to deprotect the carboxylic acid group .
    • Key Challenges : Managing competing side reactions (e.g., ring-opening of the dioxopiperidine) requires precise control of reaction conditions (e.g., pH, temperature).

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing derivatives of this compound?

  • Answer : Quantum chemical calculations (e.g., density functional theory) can predict transition states and energetics for key reactions, such as cyclization or carboxylate coupling. For example, ICReDD’s reaction path search methods use computational screening to identify optimal catalysts (e.g., palladium on carbon) and solvents (e.g., dichloromethane) for isoindole functionalization .
  • Application : Computational tools like Gaussian or ORCA can model steric and electronic effects of substituents on the isoindole core, guiding experimental design to avoid low-yield pathways .

Q. How should researchers resolve conflicting data regarding the compound’s reactivity in biological assays?

  • Answer : Contradictions may arise from differences in assay conditions (e.g., pH, redox environment) or impurities in synthesized batches.

  • Step 1 : Validate compound purity via HPLC and LC-MS to rule out degradation products.
  • Step 2 : Replicate assays under standardized conditions (e.g., controlled oxygen levels for redox-sensitive studies).
  • Step 3 : Use isotopic labeling (e.g., ¹³C or ¹⁵N) to trace metabolic pathways and confirm target engagement .

Q. What mechanistic insights explain the compound’s potential as a protein degradation agent (e.g., PROTAC)?

  • Answer : The dioxopiperidine moiety mimics cereblon-binding ligands in immunomodulatory drugs, enabling recruitment of E3 ubiquitin ligases. The isoindole-1,3-dione core may stabilize protein-ligand interactions, while the propanoic acid facilitates linker attachment to target proteins.
  • Experimental Design : Use surface plasmon resonance (SPR) to measure binding affinity to cereblon and ubiquitination assays to validate proteasome-dependent degradation .

Methodological Considerations

Q. What analytical techniques are critical for characterizing degradation products during stability studies?

  • Answer :

  • LC-MS/MS : Identifies hydrolyzed or oxidized products (e.g., ring-opened piperidine derivatives).
  • FT-IR : Detects carbonyl group degradation (shift from ~1700 cm⁻¹ for intact dioxopiperidine).
  • Accelerated Stability Testing : Expose the compound to stress conditions (40°C/75% RH) and monitor degradation kinetics .

Q. How can researchers mitigate safety risks associated with handling this compound?

  • Answer :

  • PPE : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Engineering Controls : Perform reactions in fume hoods to avoid inhalation of dust or vapors.
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.